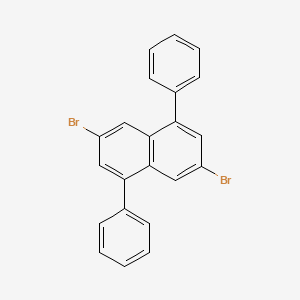
3,7-Dibromo-1,5-diphenylnaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,7-Dibromo-1,5-diphenylnaphthalene is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of two bromine atoms at the 3 and 7 positions and two phenyl groups at the 1 and 5 positions on the naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dibromo-1,5-diphenylnaphthalene typically involves the bromination of a naphthalene derivative followed by a coupling reaction. One common method involves the selective bromination of 2,6-dimethoxy naphthalene with N-bromosuccinimide to yield 1,5-dibromo-2,6-dimethoxynaphthalene. This intermediate is then subjected to a Suzuki coupling reaction with phenylboronic acid to produce 2,6-dimethoxy-1,5-diphenylnaphthalene .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3,7-Dibromo-1,5-diphenylnaphthalene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Oxidation and Reduction: The phenyl groups and the naphthalene ring can undergo oxidation or reduction under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Coupling Reactions: Catalysts like palladium complexes are commonly used, along with bases such as potassium carbonate.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amino-substituted naphthalene derivative.
Applications De Recherche Scientifique
3,7-Dibromo-1,5-diphenylnaphthalene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and materials.
Biology and Medicine: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development and other biomedical applications.
Industry: It can be used in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties
Mécanisme D'action
The mechanism of action of 3,7-Dibromo-1,5-diphenylnaphthalene depends on its specific application. In chemical reactions, the bromine atoms act as leaving groups, facilitating various substitution and coupling reactions. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways and targets would vary based on the specific derivative and its intended use .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,7-Dibromo-1,5-dimethylnaphthalene: Similar in structure but with methyl groups instead of phenyl groups.
1,5-Dibromo-2,6-dimethoxynaphthalene: Another brominated naphthalene derivative with methoxy groups.
Uniqueness
3,7-Dibromo-1,5-diphenylnaphthalene is unique due to the presence of both bromine and phenyl groups, which confer distinct chemical reactivity and potential for diverse applications. Its structure allows for various modifications, making it a versatile compound in synthetic chemistry .
Propriétés
Formule moléculaire |
C22H14Br2 |
|---|---|
Poids moléculaire |
438.2 g/mol |
Nom IUPAC |
3,7-dibromo-1,5-diphenylnaphthalene |
InChI |
InChI=1S/C22H14Br2/c23-17-11-19(15-7-3-1-4-8-15)21-13-18(24)12-20(22(21)14-17)16-9-5-2-6-10-16/h1-14H |
Clé InChI |
UEWHYDKUDMDKJS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC(=CC3=C2C=C(C=C3C4=CC=CC=C4)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,2-Difluoro-2-[4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid](/img/structure/B13030451.png)
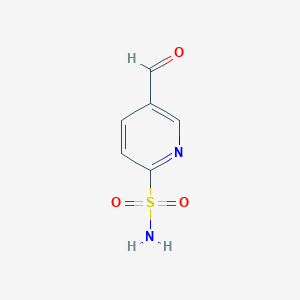
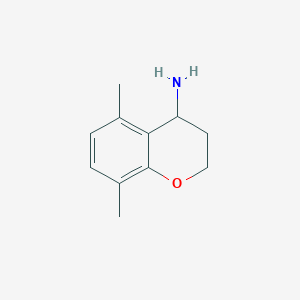



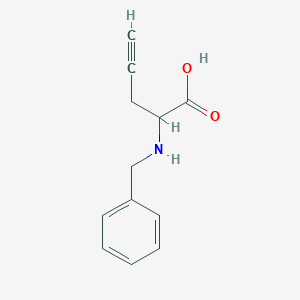
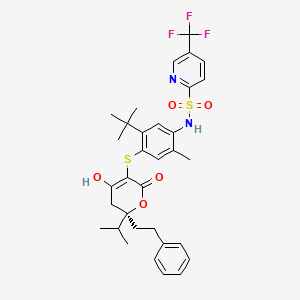
![Ethyl 3-amino-6-fluoroimidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B13030494.png)

![2-[4-(fluoromethyl)-1H-1,2,3-triazol-1-yl]-2-methylpropanoic acid](/img/structure/B13030501.png)


